1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine
CAS No.: 2034361-12-9
Cat. No.: VC6582419
Molecular Formula: C17H17BrN2OS
Molecular Weight: 377.3
* For research use only. Not for human or veterinary use.
![1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine - 2034361-12-9](/images/structure/VC6582419.png)
Specification
CAS No. | 2034361-12-9 |
---|---|
Molecular Formula | C17H17BrN2OS |
Molecular Weight | 377.3 |
IUPAC Name | (2-bromophenyl)-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]methanone |
Standard InChI | InChI=1S/C17H17BrN2OS/c18-15-4-2-1-3-14(15)17(21)20-10-13(11-20)19-7-5-16-12(9-19)6-8-22-16/h1-4,6,8,13H,5,7,9-11H2 |
Standard InChI Key | MGNXKVLTHWYSTI-UHFFFAOYSA-N |
SMILES | C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=CC=C4Br |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The molecular formula of 1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is C₁₇H₁₇BrN₂OS, with a molar mass of 377.3 g/mol. Its IUPAC name, (2-bromophenyl)-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]methanone, reflects three key components:
-
A 2-bromobenzoyl group at position 1 of the azetidine ring, contributing electrophilic character and potential halogen-bonding interactions.
-
A thieno[3,2-c]pyridine system, a bicyclic structure merging thiophene and pyridine rings, known for electronic delocalization and redox activity.
-
An azetidine ring (a four-membered nitrogen-containing cycle), which imposes ring strain and conformational constraints that may enhance target binding specificity.
The Standard InChIKey (MGNXKVLTHWYSTI-UHFFFAOYSA-N
) and SMILES (C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=CC=C4Br
) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS No. | 2034361-12-9 |
Molecular Formula | C₁₇H₁₇BrN₂OS |
Molecular Weight | 377.3 g/mol |
IUPAC Name | (2-bromophenyl)-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]methanone |
SMILES | C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=CC=C4Br |
Solubility | Not reported |
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) are unavailable, computational models predict distinct electronic features. The bromobenzoyl group likely exhibits absorption bands near 1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br stretch). The thienopyridine moiety may contribute aromatic π→π* transitions in the UV range (250–300 nm). Quantum mechanical calculations could further elucidate charge distribution and reactive sites, aiding in rational drug design.
Synthetic Pathways and Challenges
Key Disconnections
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Azetidine-thienopyridine linkage: Coupling a preformed azetidine derivative with a functionalized thienopyridine via nucleophilic substitution or cross-coupling.
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Bromobenzoyl incorporation: Acylation of the azetidine nitrogen using 2-bromobenzoyl chloride under Schotten-Baumann conditions.
Biological Activity and Mechanistic Hypotheses
Pharmacophore Analysis
The compound’s structure aligns with pharmacophores of known bioactive agents:
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Thienopyridines: Antiplatelet drugs (e.g., clopidogrel) inhibit P2Y12 receptors via metabolic activation to thiol derivatives. The thieno[3,2-c]pyridine system here may undergo analogous redox transformations.
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Azetidines: Present in protease inhibitors and kinase modulators, their strained rings enhance binding entropy and resist enzymatic degradation.
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Bromobenzoyl group: Halogenated aromatics frequently mediate target engagement through hydrophobic and halogen-bonding interactions.
Putative Targets and Pathways
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Kinase inhibition: The planar thienopyridine could compete with ATP in kinase binding pockets.
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GPCR modulation: Azetidines are prevalent in G protein-coupled receptor ligands, suggesting potential activity in neurological or inflammatory pathways.
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Antimicrobial activity: Brominated aromatics and nitrogen heterocycles are common in antibiotics, though specific data are lacking.
Table 2: Structural Analogues and Their Activities
Compound Class | Example Drug | Target/Activity | Relevance to Subject Compound |
---|---|---|---|
Thienopyridines | Clopidogrel | P2Y12 antagonist | Shared thienopyridine core |
Azetidine-containing | Cefozopran | β-Lactam antibiotic | Strain-enhanced reactivity |
Brominated aromatics | Bromocriptine | Dopamine receptor agonist | Halogen-mediated target binding |
Research Gaps and Future Directions
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Synthetic accessibility: Develop reproducible routes with chiral resolution capabilities.
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ADMET profiling: Assess solubility, metabolic stability, and permeability using in vitro models.
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Target deconvolution: Employ phenotypic screening and chemoproteomics to identify molecular targets.
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Structure-activity relationships: Synthesize analogues varying the bromine position and azetidine substituents.
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